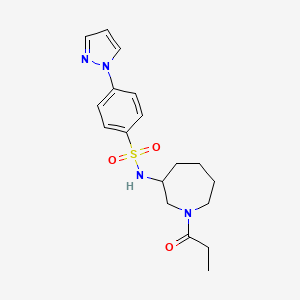

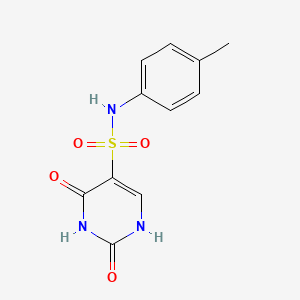

![molecular formula C18H17FN2O3 B5554718 3-fluoro-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5554718.png)

3-fluoro-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis The synthesis of benzamide derivatives, including structures similar to 3-fluoro-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide, typically involves the condensation of specific benzene derivatives with amides or amines. For example, related compounds have been synthesized by condensation reactions involving isocyanato benzene derivatives and morpholino amine, yielding compounds with distinct crystal structures and biological activities (Lu et al., 2017). Such synthetic routes often employ reflux conditions, utilizing solvents like toluene, and are characterized by advantageous features such as low cost, short reaction times, mild conditions, and eco-friendliness (Patharia et al., 2020).

Molecular Structure Analysis The molecular structure of benzamide derivatives reveals significant information about their stability and biological activity. Crystal structure analysis of similar compounds has shown that these molecules can crystallize in various space groups, with distinct dihedral angles between benzene rings influencing their molecular conformation and, consequently, their biological properties (Ji et al., 2018).

Chemical Reactions and Properties Benzamide derivatives engage in a range of chemical reactions, contributing to their versatile properties. For instance, the activation-deactivation of inter-peptide bonds, as observed in fluoro-N-(2-hydroxy-5-methyl phenyl)benzamide isomers, is influenced by the position of the halogen atom, affecting the compound's supramolecular properties and stability (Moreno-Fuquen et al., 2022).

Physical Properties Analysis The physical properties, including solubility, melting point, and crystalline form, are crucial for the application of benzamide derivatives. Disorder-induced concomitant polymorphism has been observed in similar compounds, indicating the influence of crystal structure on the physical properties of these molecules (Chopra & Row, 2008).

Chemical Properties Analysis Chemical properties such as reactivity, stability, and interaction with biological targets are central to the application of benzamide derivatives in medicinal chemistry. For instance, novel benzamides have been synthesized and analyzed for their selective and potent gastrokinetic activities, demonstrating the importance of specific functional groups and structural features in determining their chemical and biological behaviors (Kato et al., 1991).

Scientific Research Applications

Synthesis and Chemical Properties

Fluorinated Heterocycles Synthesis : The incorporation of fluorine atoms into organic molecules, such as 3-fluoro-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide, is a strategy to enhance the molecule's chemical stability, lipophilicity, and biological activity. Research demonstrates diverse synthesis routes of fluorinated heterocycles, leveraging rhodium(III)-catalyzed C-H activation for the creation of compounds with potential pharmaceutical applications (Wu et al., 2017).

Crystal Structure and Disorder : The study of 3-fluoro-N-(3-fluorophenyl) benzamide, a similar compound, highlighted concomitant polymorphism due to disorder within the crystal structure, affecting the material's physical properties and potentially its reactivity and stability (Chopra & Row, 2008).

Biological Activity and Applications

Biological Activity : Compounds structurally related to 3-fluoro-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide, such as N-benzoyl-N'-dialkylthiourea derivatives, have been explored for their biological activities. Studies have reported on their synthesis, structure, and evaluation against various pathogens, showing potential as antifungal agents (Weiqun et al., 2005).

Antitumor Activity : Another related compound, 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide, synthesized through a specific condensation process, demonstrated significant inhibition on the proliferation of cancer cell lines, suggesting potential therapeutic applications in cancer treatment (Lu et al., 2017).

Materials Science and Photophysics

- Solid-State Fluorescence : The synthesis and study of fluorophore molecules combining naphthalimide and phosphazene groups reveal insights into their photophysical properties and solid-state fluorescence. Such compounds, by exhibiting excimer emission, show potential for applications in materials science, particularly in the development of new fluorescent materials (Ün et al., 2017).

Neuroimaging Applications

- Neuroimaging : Compounds like 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide have been used as molecular imaging probes for quantifying serotonin 1A receptor densities in the brains of Alzheimer's disease patients using positron emission tomography (PET). This highlights the potential of fluorine-containing benzamides in the development of diagnostic tools for neurodegenerative diseases (Kepe et al., 2006).

properties

IUPAC Name |

3-fluoro-N-[2-(morpholine-4-carbonyl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN2O3/c19-14-5-3-4-13(12-14)17(22)20-16-7-2-1-6-15(16)18(23)21-8-10-24-11-9-21/h1-7,12H,8-11H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIMKEDLDMCEVBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-fluoro-N-[2-(morpholin-4-ylcarbonyl)phenyl]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[1-(3,5-dimethylphenyl)cyclopentyl]methyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5554636.png)

![3-(4-methoxyphenyl)-5-propyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5554664.png)

![3-({2-[1-(spiro[2.4]hept-1-ylcarbonyl)-4-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5554676.png)

![N-ethyl-3,5-dimethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5554686.png)

![4-[(3-cyanophenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5554702.png)

![2-{[4-allyl-5-(1,3-benzodioxol-5-yl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5554713.png)

![4-(4-chlorophenyl)-N-[(5-methyl-2-furyl)methylene]-1-piperazinamine](/img/structure/B5554743.png)

![3-[5-(methylthio)-1H-tetrazol-1-yl]phenol](/img/structure/B5554746.png)